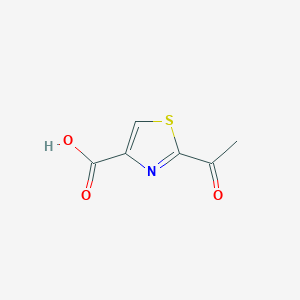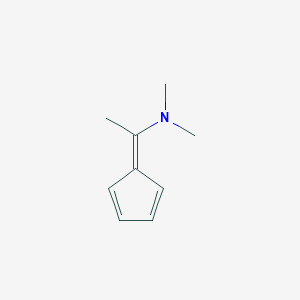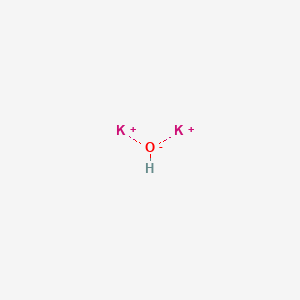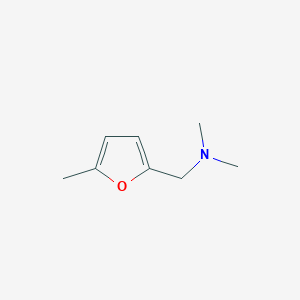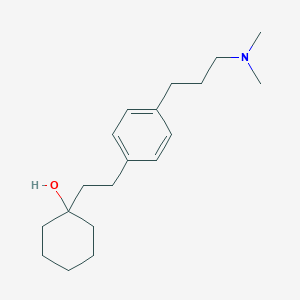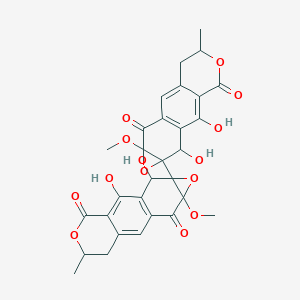
Tin, isotope of mass 123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white metal that is malleable, ductile, and highly crystalline. Tin has two stable isotopes, tin-118 and tin-120, and 10 radioactive isotopes, including tin-123. Tin-123 is an isotope with a half-life of 119 days, which makes it useful in scientific research applications.
Wirkmechanismus
Tin-123 emits positrons, which are positively charged particles that interact with electrons in the body. When a positron collides with an electron, they annihilate each other, releasing two gamma rays in opposite directions. These gamma rays can be detected by a PET scanner, which creates a 3D image of the distribution of the tracer in the body.
Biochemische Und Physiologische Effekte
Tin-123 is a relatively safe tracer to use in PET imaging studies. It has a short half-life, which means that it decays quickly and does not accumulate in the body. The radiation dose from tin-123 is also low, which reduces the risk of radiation exposure to patients.
Vorteile Und Einschränkungen Für Laborexperimente
Tin-123 has several advantages for use in lab experiments. It is a highly specific tracer, which means that it can target specific tissues or biochemical pathways in the body. It is also relatively easy to produce and purify, which makes it a cost-effective option for research studies. However, tin-123 has a short half-life, which limits the time available for experiments and requires careful planning and coordination.
Zukünftige Richtungen
There are several future directions for the use of tin-123 in scientific research. One area of interest is the development of new radiopharmaceuticals for PET imaging studies. Tin-123 could be used as a tracer for these new compounds, which could have applications in cancer diagnosis and treatment. Another area of interest is the use of tin-123 in preclinical studies to investigate the pharmacokinetics and biodistribution of new drugs. Finally, there is potential for the development of new imaging techniques that use tin-123 as a tracer, such as dual-tracer PET imaging studies.
Synthesemethoden
Tin-123 can be produced through the irradiation of natural tellurium targets with neutrons. The resulting tin-123 is then separated from the target material using chemical separation techniques.
Wissenschaftliche Forschungsanwendungen
Tin-123 has a range of scientific research applications due to its unique properties. It is commonly used in nuclear medicine, specifically in positron emission tomography (PET) imaging. PET imaging is a non-invasive diagnostic tool that allows doctors to visualize the metabolic activity of tissues in the body. Tin-123 is used as a tracer in PET imaging to track the biodistribution and pharmacokinetics of drugs.
Eigenschaften
CAS-Nummer |
14683-07-9 |
|---|---|
Produktname |
Tin, isotope of mass 123 |
Molekularformel |
Sn |
Molekulargewicht |
122.90573 g/mol |
IUPAC-Name |
tin-123 |
InChI |
InChI=1S/Sn/i1+4 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-RNFDNDRNSA-N |
Isomerische SMILES |
[123Sn] |
SMILES |
[Sn] |
Kanonische SMILES |
[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



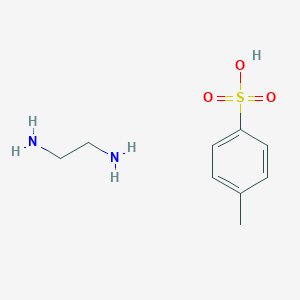

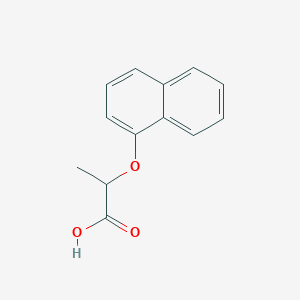
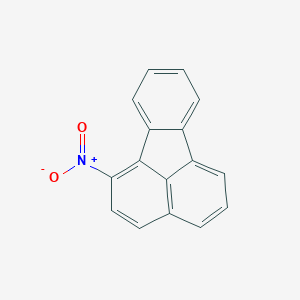
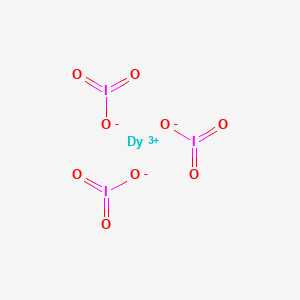
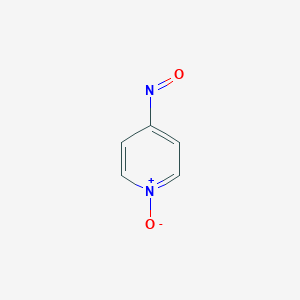
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
